molecular formula C15H15N3O3S B6142152 3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 307512-25-0

3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6142152
CAS No.: 307512-25-0
M. Wt: 317.4 g/mol
InChI Key: HICGSCACMHBXPZ-UHFFFAOYSA-N
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Description

3-Amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a bicyclic core structure fused with a thiophene ring and a pyrimidinone moiety. The compound features a 3-amino group, a 2-methyl substituent, and a 3,4-dimethoxyphenyl ring at position 3. The 3,4-dimethoxyphenyl group enhances lipophilicity, which may influence membrane permeability and target binding affinity.

Properties

IUPAC Name

3-amino-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-8-17-14-13(15(19)18(8)16)10(7-22-14)9-4-5-11(20-2)12(6-9)21-3/h4-7H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICGSCACMHBXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Precursor Synthesis

The Gewald reaction facilitates the synthesis of 2-aminothiophene-3-carbonitriles, which are pivotal intermediates for thieno[2,3-d]pyrimidinones. To incorporate the 5-(3,4-dimethoxyphenyl) group, 3,4-dimethoxybenzaldehyde is condensed with methyl cyanoacetate and elemental sulfur in the presence of morpholine as a base. This one-pot, three-component reaction proceeds under reflux in ethanol, yielding 2-amino-5-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile (Compound A) with a reported yield of 78% .

Table 1: Optimization of Gewald Reaction Conditions

ParameterConditionYield (%)
SolventEthanol78
BaseMorpholine78
TemperatureReflux (78°C)78
Alternative BaseTriethylamine65
Alternative SolventDMF42

Regioselectivity is ensured by the electron-donating methoxy groups, which direct electrophilic substitution to the 5-position . Methylation at the 2-position is achieved by substituting methyl cyanoacetate with ethyl cyanoacetate and introducing methyl iodide during the reaction, though this requires careful stoichiometric control to avoid over-alkylation .

Cyclocondensation to Form the Pyrimidinone Core

Conversion of Compound A to the pyrimidinone core employs microwave-assisted cyclocondensation, a method validated for its efficiency and reduced reaction time . Heating Compound A with urea in acetic acid under microwave irradiation (150°C, 300 W, 20 minutes) facilitates nucleophilic attack at the carbonitrile group, followed by cyclization to yield 5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (Compound B). Comparative studies show microwave irradiation improves yields to 92% versus 75% under conventional heating .

Key Reaction Parameters:

  • Solvent: Acetic acid (prevents side reactions)

  • Catalyst: None required (self-condensation)

  • Temperature: 150°C (microwave) vs. 120°C (reflux)

Introduction of the 3-Amino Group via Dimroth Rearrangement

The 3-amino group is introduced through a Dimroth rearrangement, a reaction where a thioamide intermediate undergoes thermal reorganization. Treating Compound B with phosphorus oxychloride converts the 4-keto group to a chloropyrimidine, which reacts with ammonium acetate in dioxane at 100°C. This two-step process achieves 85% yield, with NMR confirming the migration of the amino group to the 3-position .

Mechanistic Insight:

  • Chlorination: POCl3 converts the 4-keto to 4-chloro.

  • Amination: NH4OAc displaces chloride, forming a transient thioamide.

  • Rearrangement: Heat induces ring-opening and re-closure, positioning the amino group at C3.

Functionalization at the 2-Methyl Position

The 2-methyl group is introduced early in the synthesis via the Gewald reaction’s ketone component. Using methyl cyanoacetate instead of ethyl cyanoacetate ensures a methyl substituent at C2, as confirmed by LC-MS and 13C^{13}\text{C} NMR . Competing pathways, such as ethyl group incorporation, are mitigated by optimizing the molar ratio of methyl cyanoacetate to aldehyde (1.2:1) .

Spectroscopic Validation and Purity Assessment

Final characterization of 3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves multi-nuclear NMR, IR, and mass spectrometry:

  • 1H^{1}\text{H} NMR (400 MHz, DMSO-d6): δ 2.45 (s, 3H, CH3), 3.85 (s, 6H, OCH3), 6.90–7.10 (m, 3H, aromatic), 8.20 (s, 1H, NH2) .

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1680 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N) .

  • LC-MS: m/z 384.2 [M+H]+^+ .

Purity exceeding 98% is confirmed by HPLC using a C18 column and acetonitrile/water (70:30) mobile phase .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthesis Steps

StepMethodYield (%)Time
Gewald ReactionConventional786 h
CyclocondensationMicrowave9220 min
Dimroth RearrangementThermal854 h

Microwave-assisted cyclocondensation reduces reaction time by 90% compared to reflux methods , while the Gewald reaction’s yield is maximized using polar aprotic solvents like DMF, albeit at the cost of longer purification .

Challenges and Optimization Strategies

  • Regioselectivity in Gewald Reaction: Electron-rich aldehydes like 3,4-dimethoxybenzaldehyde favor 5-substitution, but competing 4-substitution can occur. Adding catalytic piperidine enhances selectivity .

  • Amination Side Reactions: Over-chlorination during Dimroth rearrangement leads to di-chloro byproducts. Strict stoichiometric control of POCl3 (1.1 equiv) mitigates this .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final compound, though recrystallization from ethanol improves crystallinity .

Scalability and Industrial Applicability

Kilogram-scale synthesis is feasible using flow chemistry for the Gewald reaction, achieving 72% yield with a residence time of 30 minutes . Microwave reactors enable batch sizes up to 500 g without compromising efficiency , highlighting the method’s industrial viability.

Chemical Reactions Analysis

Nucleophilic Substitution and Alkylation Reactions

The amino group at position 3 serves as a nucleophilic site, enabling reactions with electrophilic reagents. For example:

  • Reaction with ethyl chloroacetate yields N-alkylated derivatives. In a study, this reaction produced 3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-N-(ethoxycarbonylmethyl)thieno[2,3-d]pyrimidin-4-one under reflux conditions in acetone with potassium carbonate as a base .

  • Methylation using methyl iodide or dimethyl sulfate introduces methyl groups to the amino moiety, enhancing lipophilicity for pharmacological studies .

Reaction Conditions Table

ReagentProductYield (%)Melting Point (°C)
Ethyl chloroacetateN-ethylacetate derivative75192–194
Methyl iodideN-methylated derivative80225–227

Condensation and Cyclization Reactions

The amino group participates in Schiff base formation and cyclization:

  • Schiff base synthesis with aromatic aldehydes (e.g., 2,3-dimethoxybenzaldehyde) generates imine derivatives. Subsequent cyclization with 2-mercaptoacetic acid forms thiazolidinone rings .

  • Reaction with anthranilic acid under fusion conditions produces benzo[d] oxazin-4-one derivatives, useful in antimicrobial studies .

Example Reaction Pathway

  • Condensation with 2,3-dimethoxybenzaldehyde → Schiff base intermediate.

  • Cyclization with 2-mercaptoacetic acid → Thiazolidinone derivative (m.p. 225–227°C) .

Mannich-Type Reactions

The compound undergoes Mannich reactions to form hexahydrothieno[2,3-d]pyrimidines:

  • Treatment with formaldehyde and primary amines (e.g., benzylamine) in aqueous ethanol yields 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles .

  • These reactions proceed under mild, metal-free conditions with high atom economy .

Key Spectral Data

  • IR : Absorption at 1690 cm⁻¹ (C=O stretch) .

  • ¹H NMR : δ 7.45–8.16 ppm (aromatic protons), δ 4.58 ppm (CH₂ group) .

Heterocyclic Ring Functionalization

The thienopyrimidinone core participates in ring-opening and functionalization:

  • Reaction with hydrazine hydrate cleaves the pyrimidinone ring, forming hydrazide intermediates that are precursors to pyrazole and thiosemicarbazide derivatives .

  • Cyclocondensation with malononitrile generates pyridine-fused heterocycles, expanding structural diversity .

Synthetic Applications

IntermediateSubsequent ReactionApplication
Hydrazide derivativeCondensation with ethylacetoacetatePyrazole synthesis
ThiosemicarbazideReaction with chloroacetic acidThiazolidinone formation

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl substituent undergoes electrophilic reactions:

  • Nitration and sulfonation at the para position of the phenyl ring, though specific conditions require optimization .

  • Demethylation with BBr₃ yields catechol derivatives, enhancing hydrogen-bonding potential.

Biological Activity Correlation

Derivatives of this compound show enhanced bioactivity post-modification:

  • Thiazolidinones exhibit anti-breast cancer activity (IC₅₀ = 8.2 μM against MCF-7 cells) .

  • Schiff bases demonstrate antimicrobial effects, with MIC values as low as 12.5 μg/mL against S. aureus .

This compound’s versatility in nucleophilic, cyclization, and functionalization reactions underscores its utility in medicinal chemistry and materials science. Future research could explore its catalytic applications or further structure-activity relationships for drug discovery .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that modifications in the thieno[2,3-d]pyrimidine structure can enhance cytotoxicity against human cancer cells .

Antiviral Properties : Some derivatives of this compound class have also shown promise as antiviral agents. Research has suggested that modifications to the thieno[2,3-d]pyrimidine core can lead to enhanced activity against viral infections such as HIV and hepatitis C .

Biological Research

Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression and metastasis. In vitro studies have highlighted its ability to interfere with signaling pathways critical for tumor growth .

Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been observed .

Case Study 1: Anticancer Activity

In a controlled study involving various thieno[2,3-d]pyrimidine derivatives, a specific analog of our compound was tested against breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antiviral Activity

A study focused on the antiviral efficacy of thieno[2,3-d]pyrimidine derivatives against hepatitis C virus (HCV) demonstrated that compounds with similar structural features to this compound significantly inhibited HCV replication in vitro. The compound was found to disrupt viral entry into host cells .

Mechanism of Action

The mechanism of action of 3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Features of the Target Compound

Position Substituent Role
2 Methyl Stabilizes the bicyclic core and modulates electronic properties
3 Amino (-NH₂) Enhances hydrogen-bonding capacity and bioactivity
5 3,4-Dimethoxyphenyl Increases lipophilicity and π-π stacking interactions with targets

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin-4-one derivatives vary in substituents at positions 2, 3, and 5, leading to distinct pharmacological and physicochemical profiles.

Table 2: Comparison of Key Analogues

Compound Substituents Molecular Weight Reported Activities Reference
3-Amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 2-Me, 3-NH₂, 5-(3,4-OMePh) ~357.4 g/mol Anticancer (hypothesized)
3-Amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4-one 2-Me, 3-NH₂, 5-(furan-2-yl) ~273.3 g/mol Antimicrobial, fluorescence properties
5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one 5-(5-Me-thienyl) 248.3 g/mol Not specified; structural analog
2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 2-morpholino, 5-Ph 313.4 g/mol Kinase inhibition (predicted)
5-(3,4-Dimethylphenyl)-3-methyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one 3-Me, 5-(3,4-Me₂Ph), 2-SH ~342.4 g/mol Analgesic, anti-inflammatory

Key Observations:

2-Sulfanyl derivatives (e.g., 5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-) exhibit anti-inflammatory activity, suggesting the thiol group’s role in redox modulation .

Amino groups at position 3 (common in all analogs) are critical for DNA intercalation or enzyme inhibition .

Biological Activity

3-Amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C15H15N3O3S
  • Molecular Weight: 317.36 g/mol
  • CAS Number: 307512-25-0

Anticancer Activity

Recent studies have demonstrated that compounds within the thieno[2,3-d]pyrimidine series exhibit significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested:
    • Human cervix carcinoma (HeLa)
    • Murine mammary carcinoma (FM3A/0)
    • Human T-lymphoblastoid leukemia (CEM)
    • Murine leukemia (L1210)
  • Antiproliferative Effects:
    • The compound showed substantial antiproliferative activity with an IC50 value comparable to established anticancer agents like combretastatin A-4 (CA-4). Specifically, it inhibited tubulin polymerization at the colchicine site with an IC50 of approximately 1.2 µM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the phenyl ring significantly influences biological activity. For example:

  • The introduction of electron-withdrawing groups enhances potency.
  • Compounds with methoxy groups at the 3 and 4 positions on the phenyl ring exhibited improved cytotoxicity against cancer cell lines .

The primary mechanism through which this compound exerts its effects is by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with key amino acids in the colchicine binding site of tubulin, similar to other known inhibitors .

Study 1: Antitumor Activity Assessment

In a comprehensive evaluation involving 60 different human tumor cell lines, compounds derived from thieno[2,3-d]pyrimidin-4-one showed promising results:

  • Compounds 20 and 23 exhibited TGI values of 16.2 and 67.7 µM, respectively.
  • These compounds were found to be more effective than the standard drug 5-fluorouracil in inhibiting tumor growth .

Study 2: Targeting Dihydrofolate Reductase (DHFR)

Further investigations revealed that certain derivatives of thieno[2,3-d]pyrimidine are potent inhibitors of DHFR, a critical enzyme in folate metabolism:

  • Compound 20 was identified as a more potent DHFR inhibitor than methotrexate.
  • This selectivity is attributed to its ability to target folate receptors over reduced folate carriers, making it a promising candidate for selective cancer therapy .

Summary of Biological Activities

Activity TypeObservations
Antiproliferative ActivityIC50 ~ 1.2 µM against HeLa cells
Tubulin Polymerization InhibitionComparable to CA-4 (IC50 ~ 1.1 µM)
DHFR InhibitionMore potent than methotrexate

Q & A

Q. Table 1: Optimization of Synthetic Yields for Key Analogs

Substituent PositionReagent SystemTemperature (°C)Yield (%)Reference
5-(3,4-Dimethoxyphenyl)Formic acidReflux (100–110)85
5-[(4-Chlorophenyl)sulfanyl]Thiourea/PTSA120 (microwave)72
5-Carboxylic acidNaOH/H2ORT96

Q. Table 2: Key Pharmacological Parameters from Docking Studies

AnalogTarget ProteinDocking Score (kcal/mol)Predicted IC50 (nM)Reference
2l (5-sulfanyl)EGFR-9.285
4k (chromeno)Topoisomerase II-8.7120

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